molecular formula C23H22ClN3O2S B11591377 (5Z)-5-({1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}methylidene)-3-ethyl-2-thioxoimidazolidin-4-one

(5Z)-5-({1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}methylidene)-3-ethyl-2-thioxoimidazolidin-4-one

Cat. No.: B11591377
M. Wt: 440.0 g/mol
InChI Key: YZTOPASKSJQQLI-RGEXLXHISA-N
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Description

The compound “(5Z)-5-({1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}methylidene)-3-ethyl-2-thioxoimidazolidin-4-one” is a complex organic molecule that features a combination of indole, chlorophenoxy, and thioxoimidazolidinone moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indole ring, the attachment of the chlorophenoxy group, and the construction of the thioxoimidazolidinone ring. Typical reaction conditions might include:

    Formation of the Indole Ring: This could involve Fischer indole synthesis, which uses phenylhydrazine and an aldehyde or ketone.

    Attachment of the Chlorophenoxy Group: This might be achieved through nucleophilic substitution reactions.

    Construction of the Thioxoimidazolidinone Ring: This could involve cyclization reactions using appropriate thiourea derivatives.

Industrial Production Methods

Industrial production would require optimization of these synthetic routes for scalability, yield, and cost-effectiveness. This might involve continuous flow chemistry or other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thioxoimidazolidinone moieties.

    Reduction: Reduction reactions might target the carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the chlorophenoxy or indole groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, it might find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indomethacin or tryptophan.

    Chlorophenoxy Compounds: Herbicides like 2,4-D.

    Thioxoimidazolidinone Derivatives: Compounds with similar ring structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H22ClN3O2S

Molecular Weight

440.0 g/mol

IUPAC Name

(5Z)-5-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C23H22ClN3O2S/c1-2-27-22(28)19(25-23(27)30)14-16-15-26(20-10-5-3-8-17(16)20)12-7-13-29-21-11-6-4-9-18(21)24/h3-6,8-11,14-15H,2,7,12-13H2,1H3,(H,25,30)/b19-14-

InChI Key

YZTOPASKSJQQLI-RGEXLXHISA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CCCOC4=CC=CC=C4Cl)/NC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCCOC4=CC=CC=C4Cl)NC1=S

Origin of Product

United States

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